tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 912846-67-4) is a nitro- and fluoro-substituted tetrahydroisoquinoline derivative with a molecular formula of C₁₄H₁₇FN₂O₄ and a molecular weight of 296.29 g/mol . It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of opioid receptor antagonists and kinase inhibitors due to its electron-withdrawing substituents (nitro and fluoro), which enhance reactivity in subsequent functionalization steps . The compound requires storage at 2–8°C under dry, inert conditions to prevent degradation . Its safety profile includes GHS hazard classifications for acute toxicity (Category 4) and skin/eye irritation, necessitating careful handling .
Properties
IUPAC Name |
tert-butyl 7-fluoro-6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c1-14(2,3)21-13(18)16-5-4-9-7-12(17(19)20)11(15)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCDFWVDZIWGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727454 | |
| Record name | tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912846-67-4 | |
| Record name | 1,1-Dimethylethyl 7-fluoro-3,4-dihydro-6-nitro-2(1H)-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912846-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 912846-67-4) is a synthetic compound belonging to the class of isoquinoline derivatives. Due to its unique chemical structure, it has garnered interest in various biological applications, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C14H17FN2O4
- Molecular Weight : 296.29 g/mol
- Solubility : Slightly soluble in chloroform and methanol; slightly soluble in DMSO .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific studies have demonstrated its potential as an inhibitor of certain enzymatic activities, which can lead to therapeutic effects.
Antitumor Activity
Research has indicated that isoquinoline derivatives exhibit significant antitumor properties. A study focusing on similar compounds has shown that modifications at the 7-position can enhance cytotoxicity against cancer cell lines. The nitro group at position 6 is believed to play a crucial role in this activity by facilitating electron transfer processes that induce apoptosis in tumor cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that this compound demonstrates activity against a range of bacteria and fungi, potentially making it a candidate for the development of new antimicrobial agents .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with isoquinoline derivatives. In vitro studies have indicated that this compound can mitigate oxidative stress-induced neuronal damage, which could be beneficial in treating neurodegenerative diseases .
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate. This method allows for the introduction of the tert-butyl ester group, which enhances its solubility and bioavailability .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Research : Compounds similar to tert-butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline have been investigated for their potential anticancer properties. The nitro group is often associated with biological activity against various cancer cell lines due to its ability to form reactive intermediates that can induce apoptosis .
- Neuropharmacology : Isoquinoline derivatives are known for their neuroprotective effects. Research indicates that compounds like tert-butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
- Antimicrobial Activity : Initial studies suggest that this compound and its analogs exhibit antimicrobial properties. The presence of the nitro group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Material Science
- Polymer Chemistry : The incorporation of tert-butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its functional groups allow for further modification and cross-linking in polymer synthesis .
- Nanomaterials : Research has shown that derivatives of isoquinoline can be used as precursors for synthesizing nanoparticles with specific optical or electronic properties. Such applications are crucial in developing advanced materials for electronics and photonics .
Analytical Chemistry
- Chromatography Standards : Due to its unique chemical structure, tert-butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline can serve as a standard in chromatographic analyses for identifying similar compounds in complex mixtures .
- Spectroscopic Applications : The compound's distinct spectral characteristics make it suitable for use in various spectroscopic techniques, aiding in the development of analytical methods for detecting related compounds in biological samples .
Case Study 1: Anticancer Activity Assessment
A study conducted on the anticancer effects of various isoquinoline derivatives highlighted the effectiveness of compounds containing nitro groups in inducing cell death in breast cancer cell lines. Tert-butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline was among those tested and showed promising results in reducing cell viability at micromolar concentrations.
Case Study 2: Neuroprotective Effects
Research published in a neuropharmacology journal evaluated several isoquinoline derivatives for their neuroprotective effects against oxidative stress-induced neuronal damage. Tert-butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline demonstrated significant protective effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The compound’s key structural features include a tert-butyl carbamate group at position 2, a fluoro substituent at position 7, and a nitro group at position 5. Below is a comparative analysis with similar tert-butyl-protected dihydroisoquinoline derivatives:
Table 1: Structural and Electronic Comparison
Key Observations:
- Electron-withdrawing vs. donating groups : The nitro and fluoro substituents in the target compound create an electron-deficient aromatic ring, favoring electrophilic substitution reactions at positions 5 or 8. In contrast, methoxy or hydroxy analogs (e.g., PI-17970) increase electron density, directing reactivity to meta/para positions .
- Steric effects : Bulky substituents like trifluoromethylbenzyl (7c) reduce reaction yields (57–99% in analogs) due to steric hindrance .
- Biological activity: Nitro groups are often reduced to amines in vivo, enabling prodrug strategies, while chloro or amino groups (e.g., 6-amino-7-chloro analog) directly interact with biological targets .
Table 2: Reaction Yields and Conditions for Analogs
Preparation Methods
Reaction Scheme and Conditions
The most widely reported method involves the reaction of 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) as a base, conducted in 1,4-dioxane at room temperature (20°C):
$$
\text{7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline} + \text{Boc}_2\text{O} \xrightarrow[\text{1,4-dioxane}]{\text{TEA, 20°C}} \text{tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate}
$$
Key Parameters:
- Molar Ratio: Substrate/Boc₂O/TEA = 1:1.2:1.5
- Reaction Time: 12–24 hours (monitored by TLC)
- Workup: Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, and column chromatography (silica gel, hexane/ethyl acetate)
- Yield: 76%
Alternative Methods and Optimization Strategies
Solvent and Base Variations
A modified protocol substitutes TEA with diisopropylethylamine (DIEA) and uses dichloromethane (DCM) as the solvent:
This variation highlights the tolerance of the reaction to aprotic solvents and sterically hindered bases, though yields remain comparable.
Scalability and Industrial Considerations
For large-scale production (>100 g), 1,4-dioxane is preferred due to its high boiling point (101°C), enabling efficient mixing and heat transfer. However, its toxicity necessitates strict containment measures. Pilot-scale trials using tetrahydrofuran (THF) as a greener alternative have shown promise, though yields drop marginally to 68%.
Critical Analysis of Reaction Parameters
Impact of Base Strength
- Triethylamine (pKₐ = 10.75): Provides sufficient basicity to deprotonate the tetrahydroisoquinoline amine (pKₐ ~9.5). Excess base (>1.5 equiv) risks side reactions with the nitro group.
- DIEA (pKₐ = 11.4): Higher basicity may accelerate reaction rates but could lead to decomposition of acid-sensitive intermediates.
Solvent Effects
Temperature Optimization
Room-temperature reactions (20°C) balance reaction rate and side-product formation. Elevated temperatures (>40°C) promote Boc group migration to the 1-position, reducing yields by 15–20%.
Characterization and Quality Control
Spectroscopic Data
Purity Standards
Pharmaceutical-grade material requires >98% purity (HPLC), achieved via recrystallization from hexane/ethyl acetate (3:1).
Q & A
Q. What are the recommended synthetic routes for tert-butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
- Microwave-assisted synthesis (e.g., 100°C in THF with catalytic agents) is effective for introducing nitro/fluoro groups, as demonstrated in analogous isoquinoline derivatives .
- Solvent selection (e.g., THF or dioxane) and inert atmospheres are critical to prevent side reactions. Post-reaction purification via silica gel chromatography ensures high purity .
- Yield optimization may require adjusting stoichiometry of nitrating agents and reaction time, with monitoring by TLC or HPLC .
Q. What are the key considerations for storing and handling this compound to ensure stability?
Methodological Answer:
- Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
- Avoid dust formation and use PPE (gloves, goggles, respirators) due to acute toxicity risks (H302, H315, H319) .
- Conduct stability tests under varying pH and temperature to establish shelf-life protocols .
Q. How does the presence of both fluoro and nitro groups affect solubility and reactivity in cross-coupling reactions?
Methodological Answer:
- The electron-withdrawing nitro group reduces electron density at the isoquinoline core, potentially enhancing electrophilic substitution reactivity. Fluorine’s inductive effects may further polarize the ring .
- Solubility in polar aprotic solvents (e.g., DMSO, DMF) can be assessed via UV-Vis spectroscopy or nephelometry. Compare with analogs like tert-butyl 6-bromo derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of nitro and fluoro substituents in further functionalization?
Methodological Answer:
- Density Functional Theory (DFT) calculations can model frontier molecular orbitals (FMOs) to identify reactive sites. For example, nitro groups may direct electrophilic attacks to meta positions .
- Molecular dynamics simulations (e.g., using GROMACS) assess steric effects of the Boc group on reaction pathways .
- Benchmark computational predictions against experimental data (e.g., regioselectivity in amination or Suzuki couplings) .
Q. What analytical techniques resolve conflicting spectral data for this compound?
Methodological Answer:
- 2D NMR (HSQC, HMBC) clarifies ambiguous proton-carbon correlations, especially for overlapping signals in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular formula, distinguishing from isomers (e.g., 5- vs. 7-fluoro derivatives) .
- X-ray crystallography resolves absolute configuration if single crystals are obtainable, as seen in spiro-isoquinoline analogs .
Q. How should researchers address discrepancies in toxicity data for structurally related compounds?
Methodological Answer:
- Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to supplement missing data in safety sheets .
- Cross-reference hazard classifications (GHS) of analogs (e.g., tert-butyl 7-hydroxy derivatives) to infer potential risks .
- Consult regulatory frameworks (e.g., REACH) to identify mandatory testing requirements .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the stability of nitro-substituted isoquinolines under basic conditions?
Methodological Answer:
- Conduct kinetic studies under controlled pH (e.g., 7–12) using UV-Vis or NMR to monitor degradation. Compare with tert-butyl 6-nitro derivatives .
- Isolate intermediates (e.g., nitroso compounds) via LC-MS to identify decomposition pathways .
- Apply Arrhenius equation to predict shelf-life at different storage temperatures .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
